molecular formula C16H17N5O B5821041 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-4-pyrimidinamine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-4-pyrimidinamine

Cat. No. B5821041
M. Wt: 295.34 g/mol
InChI Key: ALKNHPTWYBJECR-UHFFFAOYSA-N
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Description

This chemical compound is a derivative of pyrimidinamine, featuring additional functional groups including a pyrazole and a methoxyphenyl group. This class of compounds is significant in chemical research due to their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine compounds involves reactions such as intramolecular cyclization and the use of various reagents to introduce different substituents at specific positions on the core structure. These processes allow for the creation of a wide range of derivatives with potential pharmaceutical applications (Chimichi et al., 1996).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction. These studies reveal the geometric configuration of the molecules and how substituents affect their overall shape and electronic distribution (Ganapathy et al., 2015).

Chemical Reactions and Properties

Pyrazolopyrimidine derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. They have been used in the synthesis of metal complexes, highlighting their coordination chemistry and potential in material science (Bushuev et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, are influenced by their molecular geometry and the presence of specific functional groups. These characteristics are crucial for their application in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, are defined by the functional groups present in the pyrazolopyrimidine derivatives. Understanding these properties is essential for their application in synthetic chemistry and drug design.

References:

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-11-8-12(2)21(20-11)16-9-15(17-10-18-16)19-13-4-6-14(22-3)7-5-13/h4-10H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKNHPTWYBJECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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